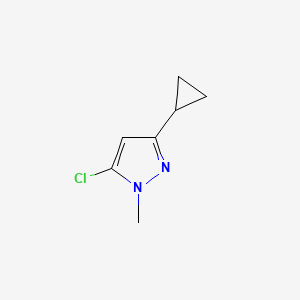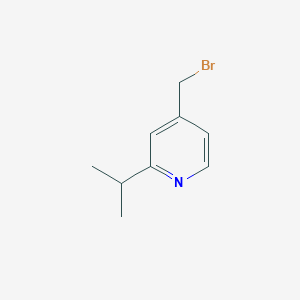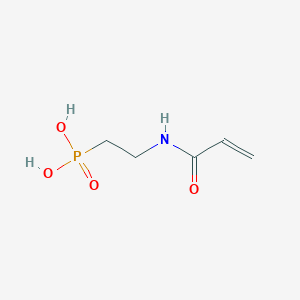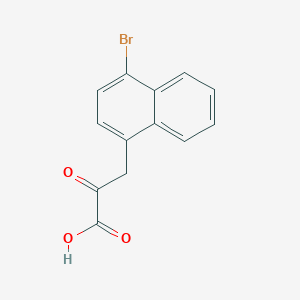
3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the naphthalene ring and a ketone group on the propanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid typically involves the bromination of 1-naphthyl ketones followed by a series of condensation reactions. One common method includes the use of silica-sulfuric acid as a catalyst under solvent-free conditions. The reaction mixture, consisting of 4-bromo-1-naphthyl ketones and substituted benzaldehydes, is heated in an oven at 80°C for 2-3.5 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure environmentally friendly and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 3-(4-Bromo-1-naphthyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted naphthyl ketones.
Applications De Recherche Scientifique
3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
4-Bromo-1-naphthylacetic Acid: Shares the bromine-substituted naphthalene ring but differs in the acetic acid chain.
1-(4-Bromo-1-naphthyl)-2-oxohexahydropyrimidine: Contains a similar naphthalene structure but with a pyrimidine ring.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research .
Propriétés
Formule moléculaire |
C13H9BrO3 |
|---|---|
Poids moléculaire |
293.11 g/mol |
Nom IUPAC |
3-(4-bromonaphthalen-1-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C13H9BrO3/c14-11-6-5-8(7-12(15)13(16)17)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,16,17) |
Clé InChI |
NIONAAFRBHFYLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


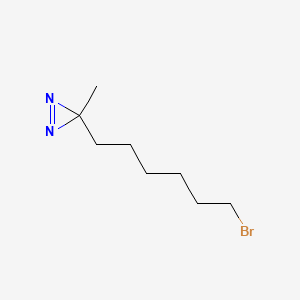
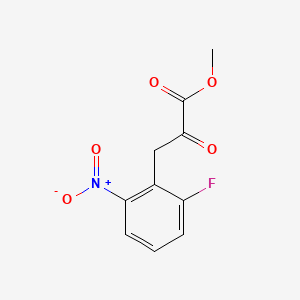

![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)
